

# The Significance of p300/CBP in Development and Disease: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lys-CoA-tat*

Cat. No.: *B15547634*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The paralogous transcriptional coactivators, E1A binding protein p300 (p300) and CREB-binding protein (CBP), are master regulators of gene expression, playing a critical role in orchestrating a vast array of cellular processes fundamental to embryonic development and tissue homeostasis. Their intrinsic histone acetyltransferase (HAT) activity and function as protein scaffolds allow them to integrate and transduce diverse signaling pathways, ultimately controlling cell proliferation, differentiation, and apoptosis.<sup>[1]</sup> Dysregulation of p300/CBP function is implicated in a spectrum of human pathologies, ranging from developmental disorders such as Rubinstein-Taybi syndrome to complex diseases including cancer, neurodegenerative disorders, and cardiovascular conditions. This technical guide provides an in-depth exploration of the multifaceted roles of p300/CBP, detailing their involvement in key signaling pathways, presenting quantitative data on their expression and mutational landscape, and offering detailed experimental protocols for their study.

## Core Functions of p300/CBP: Transcriptional Coactivation and Histone Acetylation

p300 and CBP are highly homologous proteins that, despite some unique functions, are often referred to collectively due to their significant overlap in structure and activity.<sup>[2]</sup> They do not

bind DNA directly but are recruited to gene regulatory elements by interacting with a multitude of transcription factors.[\[1\]](#) Their primary mechanisms of action include:

- Histone Acetylation: As histone acetyltransferases (HATs), p300 and CBP catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure that is permissive for transcription.
- Non-Histone Protein Acetylation: Beyond histones, p300/CBP can acetylate a wide range of non-histone proteins, including transcription factors and other nuclear proteins. This post-translational modification can modulate their activity, stability, subcellular localization, and protein-protein interactions.
- Scaffolding: p300 and CBP possess multiple protein-binding domains that enable them to act as molecular scaffolds, facilitating the assembly of multiprotein complexes at enhancers and promoters. This brings together transcription factors, the basal transcription machinery, and other chromatin-modifying enzymes to synergistically regulate gene expression.[\[1\]](#)

## Role in Development

The essential role of p300 and CBP in development is underscored by the embryonic lethality observed in mice with homozygous deletions of either gene. Their functions are crucial across various developmental processes:

- Neurodevelopment: p300 and CBP are indispensable for neural tube closure and the proliferation and differentiation of neural stem cells.[\[3\]](#) Their expression is tightly regulated in the developing central nervous system, and they are implicated in neuronal plasticity and cognitive functions in the adult brain.
- Cardiac Development: Both p300 and CBP are dynamically expressed during embryonic heart development, with p300 appearing to play a more predominant role in early cardiogenesis, including cardiac precursor cell induction and interventricular septum formation.[\[4\]](#) Their HAT activity is crucial for the expression of key cardiac transcription factors.

- Myogenesis: p300, in particular its acetyltransferase activity, is required for skeletal muscle differentiation. It acts upstream of key myogenic regulatory factors like MyoD and Myf5, highlighting its role in muscle cell fate determination.

## Involvement in Disease

Given their central role in maintaining cellular homeostasis, the dysregulation of p300/CBP is a common feature in numerous diseases.

- Cancer: p300 and CBP can act as either tumor suppressors or oncogenes depending on the cellular context.<sup>[5]</sup> Germline mutations in CREBBP are associated with an increased risk of childhood malignancies in Rubinstein-Taybi syndrome.<sup>[6]</sup> Somatic mutations and chromosomal translocations involving both genes are found in various hematological and solid tumors.<sup>[6]</sup> Conversely, their overexpression or hyperactivity can drive oncogene expression, promoting cancer cell proliferation and survival.<sup>[5]</sup>
- Rubinstein-Taybi Syndrome (RSTS): This rare congenital disorder is primarily caused by heterozygous mutations in the CREBBP gene (RSTS type 1) or, less frequently, the EP300 gene (RSTS type 2).<sup>[7]</sup> The resulting haploinsufficiency of CBP or p300 leads to characteristic features including intellectual disability, growth retardation, and skeletal abnormalities.
- Neurodegenerative Diseases: Dysregulation of p300/CBP activity and histone acetylation has been linked to several neurodegenerative conditions. For instance, reduced CBP levels and activity are observed in models of Alzheimer's disease.
- Cardiovascular Disease: In contrast to their roles in development, p300 and CBP can have opposing functions in the context of vascular smooth muscle cell (VSMC) plasticity, a key process in cardiovascular diseases. p300 tends to promote a differentiated, quiescent VSMC phenotype, while CBP can contribute to a more synthetic, migratory phenotype associated with neointima formation.

## Quantitative Data Summary

### Table 1: p300 and CBP mRNA Expression During Mouse Heart Development (Relative to $\beta$ -actin)

| Developmental Stage | Relative p300 mRNA Expression | Relative CBP mRNA Expression |
|---------------------|-------------------------------|------------------------------|
| E10.5               | ~1.0                          | ~1.0                         |
| E12.5               | ~0.8                          | ~0.7                         |
| E14.5               | ~0.6                          | ~0.5                         |
| E17.5               | ~0.4                          | ~0.3                         |
| Postnatal Day 1     | ~0.3                          | ~0.2                         |
| Adult               | ~0.2                          | ~0.1                         |

Data adapted from a study on spatiotemporal expression in embryonic hearts, showing a peak at E10.5 followed by a gradual decrease.[4]

**Table 2: Mutation Frequencies of CREBBP and EP300 in Rubinstein-Taybi Syndrome**

| Gene                 | Mutation Type                          | Frequency in RSTS Patients |
|----------------------|----------------------------------------|----------------------------|
| CREBBP (RSTS Type 1) | Point mutations/small indels           | ~50-60%                    |
| Deletions            | ~10%                                   |                            |
| EP300 (RSTS Type 2)  | Point mutations/small indels/deletions | ~3-8%                      |

Data compiled from multiple studies on the genetic basis of RSTS.[7][8]

**Table 3: Impact of p300/CBP Knockdown on Myogenic Gene Expression in Human Primary Myoblasts**

| Gene   | Condition | Fold Change vs. Control<br>(Differentiation Day 5) |
|--------|-----------|----------------------------------------------------|
| MEF2C  | siCBP     | Decreased                                          |
| siP300 |           | Decreased                                          |
| CKM    | siCBP     | Decreased                                          |
| siP300 |           | Decreased                                          |
| MHC    | siCBP     | Decreased                                          |
| siP300 |           | Decreased                                          |

Qualitative summary based on findings that knockdown of either CBP or p300 impairs the upregulation of key myogenic markers during differentiation.[\[9\]](#)

## Signaling Pathways and Logical Relationships

### TGF- $\beta$ Signaling Pathway

The Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway, crucial for development and tissue homeostasis, relies on p300/CBP for its transcriptional output. Upon ligand binding, TGF- $\beta$  receptors phosphorylate Smad2 and Smad3, which then complex with Smad4. This complex translocates to the nucleus and recruits p300/CBP to target gene promoters, leading to histone acetylation and gene activation.



[Click to download full resolution via product page](#)

Caption: TGF-β signaling pathway illustrating the recruitment of p300/CBP by the Smad complex.

## CREB-Mediated Transcription

The cAMP response element-binding protein (CREB) is a key transcription factor in neuronal plasticity, learning, and memory. Upon activation by phosphorylation (e.g., by PKA), CREB recruits p300/CBP to cAMP response elements (CREs) in the promoters of target genes. p300/CBP-mediated histone acetylation then facilitates gene transcription.

[Click to download full resolution via product page](#)

Caption: CREB-mediated transcription pathway showing p300/CBP recruitment by phosphorylated CREB.

## Experimental Protocols

### Chromatin Immunoprecipitation (ChIP) Workflow

ChIP is a powerful technique to investigate the *in vivo* association of p300/CBP with specific genomic regions.



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment.

#### Detailed Protocol for Chromatin Immunoprecipitation (ChIP)

- Crosslinking:
  - Culture cells to ~80-90% confluency.
  - Add formaldehyde to a final concentration of 1% directly to the culture medium.
  - Incubate for 10 minutes at room temperature with gentle shaking.
  - Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
  - Wash cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
  - Scrape cells and resuspend in a lysis buffer containing protease inhibitors.
  - Incubate on ice for 10 minutes.
  - Shear chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
  - Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
  - Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
  - Incubate the pre-cleared chromatin with an anti-p300 or anti-CBP antibody overnight at 4°C with rotation. A no-antibody or IgG control is essential.

- Add Protein A/G beads and incubate for an additional 2-4 hours to capture the immune complexes.
- Washing and Elution:
  - Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
  - Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO<sub>3</sub>).
- Reverse Crosslinking and DNA Purification:
  - Reverse the crosslinks by incubating the eluted chromatin at 65°C for at least 6 hours in the presence of high salt.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
  - Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
- Analysis:
  - Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

## Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of p300/CBP.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro Histone Acetyltransferase (HAT) assay.

Detailed Protocol for a Radioactive Filter-Binding HAT Assay

- Reaction Setup:

- Prepare a reaction mix containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), histone substrate (e.g., core histones or a specific histone peptide), and the purified or immunoprecipitated p300/CBP enzyme.
- Initiate the reaction by adding [<sup>3</sup>H]- or [<sup>14</sup>C]-labeled Acetyl-CoA.
- Incubate at 30°C for 30-60 minutes.

- Stopping the Reaction and Spotting:

- Stop the reaction by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).
- Spot the reaction mixture onto P81 phosphocellulose filter paper.

- Washing:

- Wash the filter paper three times for 5 minutes each in a large volume of 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated radiolabeled Acetyl-CoA.
- Perform a final wash with acetone to dry the filter paper.

- Detection:

- Place the dried filter paper in a scintillation vial with scintillation fluid.
- Quantify the incorporated radioactivity using a scintillation counter. The counts are proportional to the HAT activity.

## Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions with p300/CBP.

Detailed Protocol for Co-Immunoprecipitation

- Cell Lysis:

- Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with mild detergents like NP-40) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
- Incubate on ice and then centrifuge to pellet cell debris.
- Immunoprecipitation:
  - Pre-clear the lysate with Protein A/G beads.
  - Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., a transcription factor suspected to interact with p300/CBP) or a control IgG overnight at 4°C.
  - Add Protein A/G beads to capture the antibody-protein complexes.
- Washing:
  - Wash the beads several times with lysis buffer to remove non-specific binding proteins. The stringency of the washes may need to be optimized.
- Elution and Analysis:
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the eluted proteins by SDS-PAGE.
  - Perform a Western blot using an antibody against the "prey" protein (e.g., p300 or CBP) to determine if it was co-immunoprecipitated with the bait protein.

## Conclusion and Future Directions

p300 and CBP are undeniably central to the regulation of gene expression in metazoans, with their influence spanning from the earliest stages of development to the pathogenesis of numerous diseases. Their multifaceted nature as both enzymatic modifiers of chromatin and scaffolding proteins for the assembly of transcriptional machinery makes them critical nodes in cellular signaling networks. The development of small molecule inhibitors and degraders targeting the HAT or bromodomain activity of p300/CBP is a promising avenue for therapeutic intervention, particularly in oncology. Future research will likely focus on further dissecting the

specific and redundant functions of p300 and CBP in different cellular contexts, identifying novel interaction partners and substrates, and elucidating the complex interplay between their various enzymatic activities and scaffolding functions in both health and disease. A deeper understanding of these master regulators will undoubtedly pave the way for novel therapeutic strategies for a wide range of human disorders.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. p300/CBP proteins: HATs for transcriptional bridges and scaffolds. — Department of Oncology [oncology.ox.ac.uk]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CREBBP and EP300 mutational spectrum and clinical presentations in a cohort of Swedish patients with Rubinstein–Taybi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatiotemporal expression of histone acetyltransferases, p300 and CBP, in developing embryonic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Heterogeneity in Rubinstein-Taybi Syndrome: Mutations in Both the CBP and EP300 Genes Cause Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. CBP and P300 regulate distinct gene networks required for human primary myoblast differentiation and muscle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Significance of p300/CBP in Development and Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15547634#the-significance-of-p300-cbp-in-development-and-disease>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)